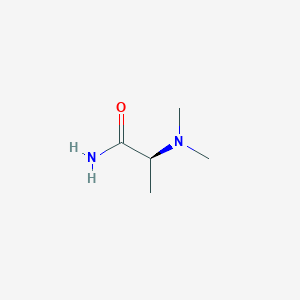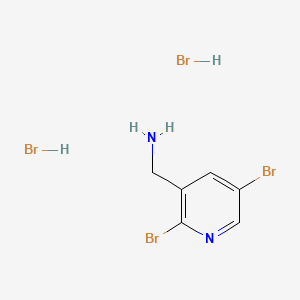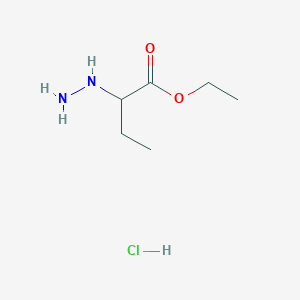
Ethyl 2-hydrazinylbutanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-hydrazinylbutanoate hydrochloride is an organic compound with significant applications in various fields of scientific research. It is a derivative of butanoic acid, featuring a hydrazine group attached to the second carbon atom of the butanoate chain. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydrazinylbutanoate hydrochloride typically involves the reaction of ethyl 2-bromobutanoate with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
Ethyl 2-hydrazinylbutanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
科学的研究の応用
Ethyl 2-hydrazinylbutanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ethyl 2-hydrazinylbutanoate hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications.
類似化合物との比較
Ethyl 2-hydrazinylbutanoate hydrochloride can be compared with other hydrazine derivatives such as:
Ethyl hydrazinoacetate hydrochloride: Similar in structure but with a different carbon chain length.
Methyl hydrazinylbutanoate hydrochloride: Similar but with a methyl group instead of an ethyl group.
Hydrazinecarboxylate derivatives: These compounds have different functional groups attached to the hydrazine moiety.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications in various fields.
特性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
ethyl 2-hydrazinylbutanoate;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-3-5(8-7)6(9)10-4-2;/h5,8H,3-4,7H2,1-2H3;1H |
InChIキー |
GJPUZYVHKRLKOL-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)OCC)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
![2-(Propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B13497665.png)
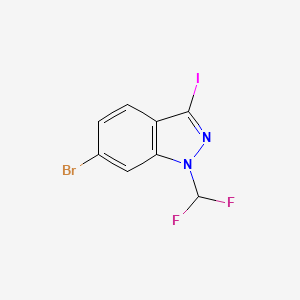
![(3S)-3-{[4-(2-methoxyethoxy)quinolin-2-yl]formamido}-N,4-dimethylpentanamide](/img/structure/B13497675.png)
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)
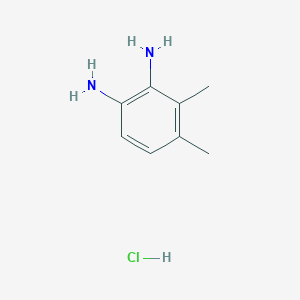

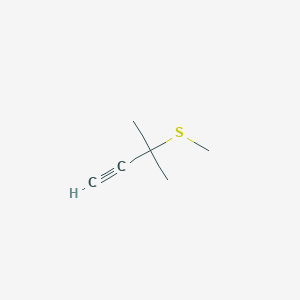
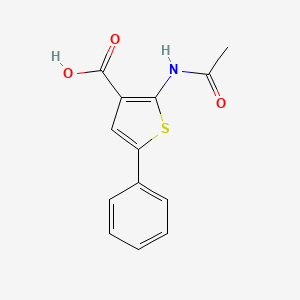
![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
